molecular formula C19H14N4O4 B3602275 2-methoxy-8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-methoxy-8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B3602275
M. Wt: 362.3 g/mol
InChI Key: ABYOLMRDMJLJQQ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins or other mechanisms .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-11-4-3-5-13-10-15(19(26-2)20-16(11)13)17-21-18(27-22-17)12-6-8-14(9-7-12)23(24)25/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOLMRDMJLJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline
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Reactant of Route 6
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2-methoxy-8-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline

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